

7-chloro-1H-indazole melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-chloro-1H-indazole

Cat. No.: B1279106

[Get Quote](#)

An In-depth Technical Guide to the Thermal Properties of **7-chloro-1H-indazole**: Melting and Boiling Point Determination

Executive Summary

7-chloro-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.^[1] Its substituted indazole core is a privileged scaffold found in numerous therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.^{[1][2][3]} An accurate understanding and empirical validation of its fundamental physicochemical properties, such as melting and boiling points, are non-negotiable prerequisites for its effective use in synthesis, process development, and quality control. These thermal constants serve as critical indicators of purity and are essential for defining reaction parameters and ensuring material stability.

This technical guide provides a comprehensive examination of the melting and boiling points of **7-chloro-1H-indazole**. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of values to explain the underlying principles and causality behind their experimental determination. We present detailed, self-validating protocols for accurate measurement, discuss factors influencing these properties, and summarize key data in accessible formats. This document is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its thermal behavior.

Introduction to 7-chloro-1H-indazole: A Core Moiety in Modern Synthesis

7-chloro-1H-indazole belongs to the indazole family, a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring.[4][5] The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, which is the most thermodynamically stable tautomeric form.[4][6] The presence of the chlorine atom at position 7 significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for creating complex molecular architectures.[1]

The utility of **7-chloro-1H-indazole** stems from its role as a scaffold in drug discovery. The indazole nucleus is a key component in a variety of pharmacologically active compounds, enabling the synthesis of targeted therapies.[1][7] Consequently, the precise characterization of each batch of this intermediate is paramount. The melting and boiling points are the first line of defense in purity assessment and provide foundational data for designing scalable synthetic routes.

Core Physicochemical Properties

A summary of the essential physicochemical data for **7-chloro-1H-indazole** is presented below. It is critical to note that while the melting point is well-documented through experimental data, the boiling point is often a predicted value due to the compound's high thermal requirement and potential for decomposition at atmospheric pressure.

Property	Value	Source(s)
Appearance	Pale yellow to light red solid	[1]
Molecular Formula	C ₇ H ₅ ClN ₂	[1][8]
Molecular Weight	152.58 g/mol	[1][8]
CAS Number	37435-12-4	[1][8]
Melting Point	135-137 °C	[8]
Boiling Point	309.5 ± 15.0 °C (Predicted)	[8]
Storage Conditions	Store at 0-8 °C	[1]

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.^[9] Therefore, an accurate melting point determination is a rapid and reliable method for assessing the purity of **7-chloro-1H-indazole**.

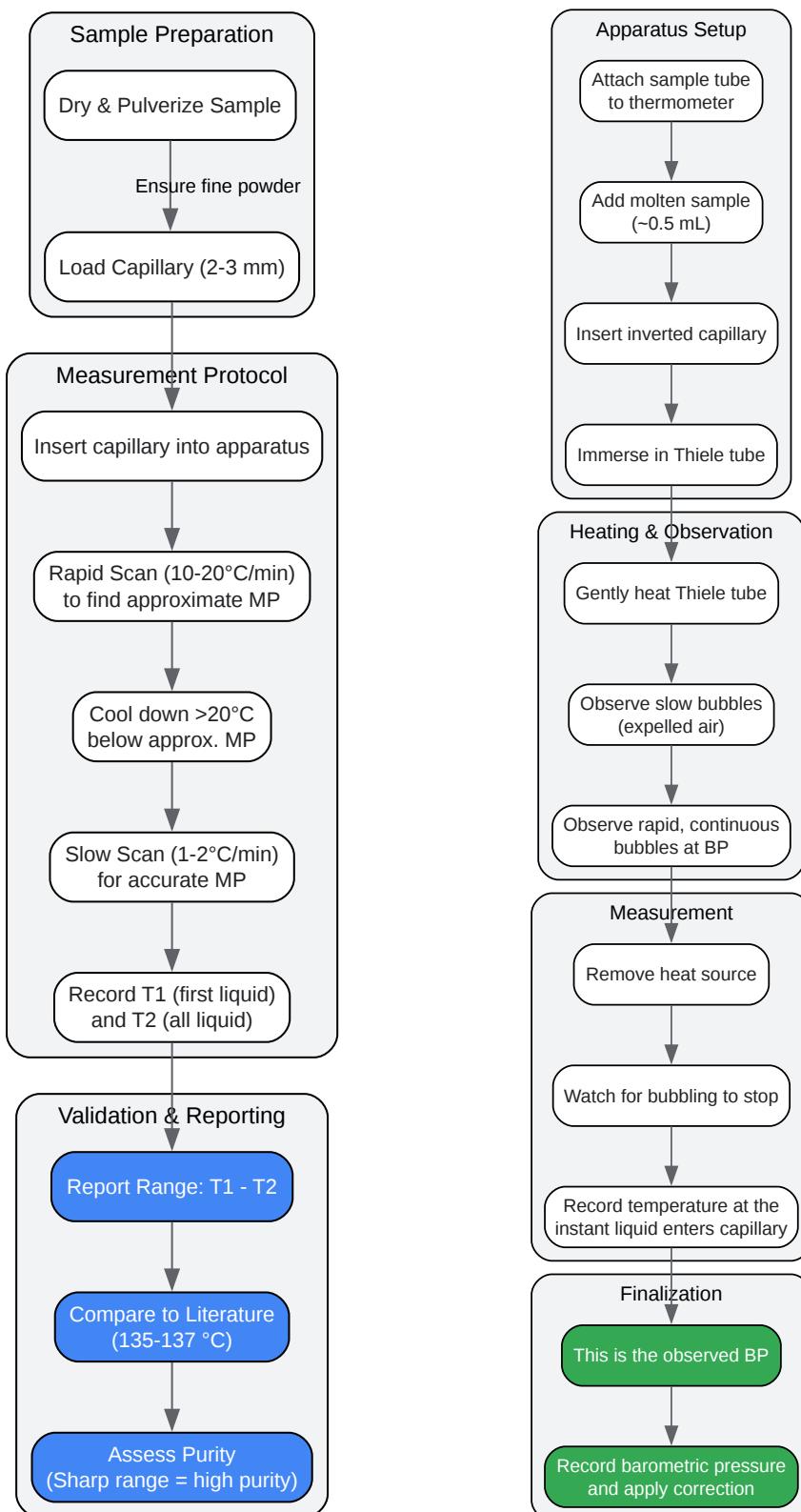
Causality-Driven Protocol: Capillary Method

The recommended methodology for determining the melting point of **7-chloro-1H-indazole** is the capillary method using a digital melting point apparatus (e.g., a Mel-Temp). This technique offers high precision and reproducibility.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the **7-chloro-1H-indazole** sample is completely dry and finely powdered. A coarse sample will not pack well and leads to inefficient heat transfer, resulting in an artificially broad melting range.
- **Capillary Loading:** Load the powdered sample into a capillary tube (open at one end) to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly. A loosely packed sample will also result in poor heat transfer.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Rapid Determination (Optional but Recommended):** Set a fast ramp rate (~10-20 °C/min) to quickly determine an approximate melting range. This crucial step saves time and prevents overshooting the melting point during the precise measurement.
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.
- **Slow Heating Ramp:** Set a slow heating rate of 1-2 °C per minute. This slow ramp is the most critical parameter for ensuring thermal equilibrium between the heating block, the

thermometer, and the sample, which is the foundation of an accurate measurement.


- Observation and Recording: Record two temperatures: T_1 , the temperature at which the first drop of liquid appears, and T_2 , the temperature at which the last solid crystal melts. The melting point range is reported as $T_1 - T_2$. For pure **7-chloro-1H-indazole**, this range should be narrow and fall within the literature value of 135-137 °C.[8]

Protocol Validation System

This protocol is self-validating through the following principles:

- Consistency: Repeating the measurement (Steps 5-7) should yield consistent results within ± 0.5 °C.
- Range Sharpness: A sharp melting range (≤ 1 °C) is a strong indicator of high purity.
- Standard Calibration: Periodically verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzoic acid, caffeine).

Workflow Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjpscitech.com [caribjpscitech.com]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [7-chloro-1H-indazole melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279106#7-chloro-1h-indazole-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com